![molecular formula C23H24ClN3O3 B6087009 4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone](/img/structure/B6087009.png)
4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone, also known as CPP-109, is a compound that has been studied for its potential use in treating addiction and other neurological disorders.
Mécanisme D'action
4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone is a potent inhibitor of the enzyme glutamate carboxypeptidase II (GCPII), also known as N-acetylated alpha-linked acidic dipeptidase (NAALADase). GCPII is involved in the breakdown of the neurotransmitter glutamate, which is involved in the reward pathway of the brain. By inhibiting GCPII, 4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone increases the levels of glutamate in the brain, which can reduce drug-seeking behavior and other addictive behaviors.
Biochemical and Physiological Effects:
4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone has been shown to increase levels of glutamate in the brain, which can reduce drug-seeking behavior and other addictive behaviors. It has also been shown to reduce anxiety and depression-like behaviors in animal models. 4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone has been well-tolerated in human clinical trials, with few adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone is its specificity for GCPII, which reduces the risk of off-target effects. However, 4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone is a relatively new compound and more research is needed to fully understand its effects and potential limitations.
Orientations Futures
For research on 4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone include studying its potential use in treating other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, more research is needed to fully understand the mechanism of action of 4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone and how it can be optimized for clinical use. Finally, studies on the long-term effects of 4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone are needed to fully understand its safety and efficacy.
In conclusion, 4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone is a promising compound that has been studied for its potential use in treating addiction and other neurological disorders. Its specificity for GCPII and well-tolerated profile make it an attractive candidate for further research and clinical development.
Méthodes De Synthèse
4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone is synthesized by reacting 4-chlorobenzylamine with 1-benzylpiperazine to form N-benzyl-4-chlorobenzylamine. This intermediate is then reacted with 3-piperidinone to form 4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone. The synthesis method has been optimized to produce high yields of pure 4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone.
Applications De Recherche Scientifique
4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone has been studied for its potential use in treating addiction, specifically cocaine and alcohol addiction. It has also been studied for its potential use in treating other neurological disorders such as Tourette's syndrome, obsessive-compulsive disorder, and depression. 4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone has been shown to reduce drug-seeking behavior in animal models and has been well-tolerated in human clinical trials.
Propriétés
IUPAC Name |
4-[1-[(4-chlorophenyl)methyl]-6-oxopiperidine-3-carbonyl]-1-phenylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3/c24-19-9-6-17(7-10-19)14-26-15-18(8-11-21(26)28)23(30)25-12-13-27(22(29)16-25)20-4-2-1-3-5-20/h1-7,9-10,18H,8,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUCUHVKXWJKMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)N2CCN(C(=O)C2)C3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(4-Chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6086930.png)
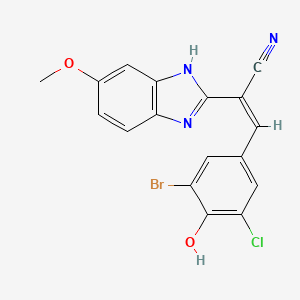
![1-[2-(2-naphthyloxy)ethyl]-1H-imidazole](/img/structure/B6086943.png)
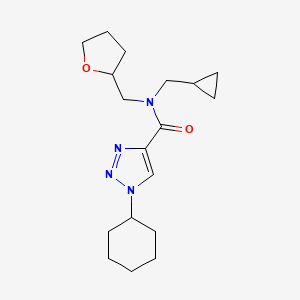
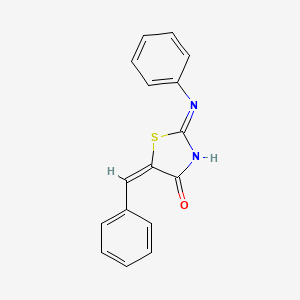
![2-benzyl-4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]morpholine](/img/structure/B6086953.png)
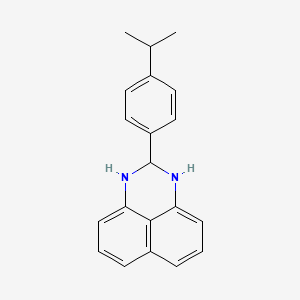
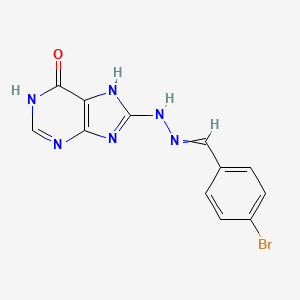
![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6086982.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis{N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide}](/img/structure/B6086999.png)
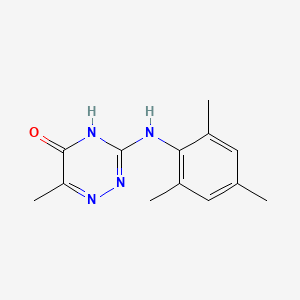
![N-(4-fluorophenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6087016.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)propanohydrazide](/img/structure/B6087017.png)
![N,N'-{5-[(tert-butylamino)carbonyl]-1,3-phenylene}di(2-furamide)](/img/structure/B6087029.png)